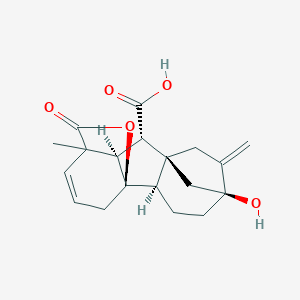

Gibberellin A5

Description

This compound has been reported in Prunus persica, Dalbergia, and other organisms with data available.

Properties

CAS No. |

561-56-8 |

|---|---|

Molecular Formula |

C19H22O5 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid |

InChI |

InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,5,11-13,23H,1,4,6-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1 |

InChI Key |

ZOWHLBOPCIHIHW-KQBHUUJHSA-N |

Isomeric SMILES |

C[C@@]12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O |

Canonical SMILES |

CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

C11871; (1R,2R,5S,8S,9S,10R,11R)-5-Hydroxy-11-Methyl-6-Methylidene-16-Oxo-15-Oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]Heptadec-12-Ene-9-Carboxylic Acid; 4a,7-Dihydroxy-1-methyl-8-methylene-4aα,4bβ-Gibb-2-ene-1α,10β-dicarboxylic Acid 1,4a-Lactone; GA5 |

Origin of Product |

United States |

Foundational & Exploratory

Gibberellin A5 Biosynthesis in Higher Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1] The biosynthesis of these hormones is a complex, multi-step process involving enzymes located in the plastids, endoplasmic reticulum, and cytoplasm.[2][3] This guide provides an in-depth technical overview of the biosynthesis of a specific gibberlin, Gibberellin A5 (GA5), in higher plants, with a focus on the key enzymes, regulatory mechanisms, and relevant experimental protocols. While GA4 is the major bioactive GA in Arabidopsis, GA1, which is derived from the same pathway that can produce GA5, also shows biological activity.[1]

The Core Biosynthesis Pathway of this compound

The biosynthesis of GA5 is part of the larger gibberellin metabolic grid. In Arabidopsis thaliana, the GA5 locus encodes a key enzyme, GA 20-oxidase, which is a multifunctional 2-oxoglutarate-dependent dioxygenase.[4][5] This enzyme catalyzes several oxidation steps in the pathway. The immediate precursors to the formation of bioactive GAs and related compounds are C20-gibberellins.

The pathway leading to GA5 involves the following key steps:

-

Early Steps (Plastid and ER): The pathway begins in the plastids with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGDP). This process is catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). Subsequently, ent-kaurene is oxidized in the endoplasmic reticulum by ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO) to produce GA12.[2][3]

-

Cytosolic Conversions (GA 20-oxidase): In the cytosol, GA12 is converted through a series of oxidative steps by GA 20-oxidase (encoded by the GA5 gene in Arabidopsis, also known as AtGA20ox1) to form GA9. In a parallel pathway, GA53 is converted to GA20. GA 20-oxidase catalyzes the sequential removal of the C-20 carbon.[4][5][6]

-

Formation of GA5 (Side Reaction): While the main pathway leads to the production of bioactive GA4 (from GA9) and GA1 (from GA20) through the action of GA 3-oxidase, GA5 can be formed as a side product. In some species, GA20 can be converted to GA5.[7]

-

Role of GA 3-oxidase: The final step to produce the highly bioactive GA1 is the 3β-hydroxylation of GA20, a reaction catalyzed by GA 3-oxidase.[6]

Visualization of the GA5 Biosynthesis Pathway

Caption: Simplified this compound biosynthesis pathway in higher plants.

Regulation of GA5 Biosynthesis

The biosynthesis of gibberellins is tightly regulated to ensure appropriate levels of active hormones for normal plant development. A key regulatory mechanism is negative feedback , where bioactive GAs repress the expression of genes encoding biosynthetic enzymes.

The expression of the GA5 gene (AtGA20ox1) is downregulated by the application of bioactive GAs, such as GA4.[4] This feedback inhibition ensures that the plant does not overproduce gibberellins. Conversely, a deficiency in bioactive GAs leads to an upregulation of GA5 mRNA levels.[8]

Visualization of Feedback Regulation

Caption: Negative feedback regulation of the GA5 gene by bioactive gibberellins.

Quantitative Data

Precise quantification of gibberellin levels and enzyme activities is crucial for understanding the dynamics of the GA5 biosynthesis pathway. Due to the difficulty in obtaining consolidated quantitative data from existing literature, the following tables provide representative values and should be considered as illustrative examples.

Table 1: Endogenous Gibberellin Levels in Arabidopsis thaliana Tissues

| Gibberellin | Rosette Leaves (ng/g FW) | Elongating Stems (ng/g FW) | Siliques (ng/g FW) |

| GA53 | ~5-10 | ~2-5 | ~15-25 |

| GA44 | ~1-3 | ~0.5-1.5 | ~5-10 |

| GA19 | ~2-6 | ~1-4 | ~10-20 |

| GA20 | ~0.5-2 | ~3-8 | ~2-5 |

| GA1 | ~0.1-0.5 | ~1-3 | ~0.5-1.5 |

| GA9 | ~0.2-0.8 | ~1-4 | ~0.5-2 |

| GA4 | ~0.1-0.4 | ~2-6 | ~1-3 |

| GA5 | Not typically quantified | Not typically quantified | Not typically quantified |

Note: Data are approximate and compiled from various sources for illustrative purposes. Absolute concentrations can vary significantly based on developmental stage, environmental conditions, and genetic background. GA5 is a minor gibberellin and is often not included in routine quantitative analyses.

Table 2: Kinetic Properties of Key Biosynthetic Enzymes (Illustrative)

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |

| GA 20-oxidase (AtGA20ox1) | GA12 | ~5-15 | ~50-150 |

| GA53 | ~2-10 | ~80-200 | |

| GA19 | ~1-5 | ~100-300 | |

| GA 3-oxidase (AtGA3ox1) | GA20 | ~0.5-2 | ~20-60 |

| GA9 | ~0.2-1 | ~30-80 |

Note: These values are hypothetical and serve as examples of the types of data required for a comprehensive understanding of enzyme kinetics in the GA5 biosynthesis pathway. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Extraction and Quantification of Gibberellins by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and quantification of gibberellins from plant tissues.

1. Extraction: a. Freeze approximately 1-5 g of plant tissue in liquid nitrogen and grind to a fine powder. b. Extract the powdered tissue with 80% methanol (v/v) containing an antioxidant (e.g., butylated hydroxytoluene) at 4°C overnight with shaking. c. Add a known amount of deuterated internal standards for each gibberellin to be quantified. d. Centrifuge the extract and collect the supernatant. Re-extract the pellet with 80% methanol. e. Combine the supernatants and reduce the volume under vacuum.

2. Purification: a. Partition the aqueous extract against ethyl acetate at pH 2.5. b. Further purify the ethyl acetate fraction using solid-phase extraction (SPE) cartridges (e.g., C18 and silica-based cartridges). c. Elute the gibberellins from the SPE cartridges with appropriate solvents.

3. Derivatization: a. Dry the purified gibberellin fraction under a stream of nitrogen. b. Methylate the carboxylic acid groups using diazomethane. c. Silylate the hydroxyl groups using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide).

4. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. b. Use a suitable capillary column for separation (e.g., DB-1). c. Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions for each gibberellin and its corresponding internal standard. d. Calculate the endogenous gibberellin concentrations based on the peak area ratios of the endogenous gibberellin to its deuterated internal standard.[9][10]

Visualization of the GC-MS Workflow

Caption: General workflow for gibberellin quantification by GC-MS.

Protocol 2: Northern Blot Analysis of GA5 mRNA

This protocol outlines the steps for detecting and quantifying the expression of the GA5 gene.

1. RNA Extraction: a. Isolate total RNA from plant tissues using a suitable method (e.g., Trizol reagent or a commercial kit). b. Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

2. Gel Electrophoresis: a. Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel. b. Include an RNA ladder for size determination.

3. Blotting: a. Transfer the separated RNA from the gel to a nylon membrane via capillary transfer overnight. b. Crosslink the RNA to the membrane using UV irradiation or baking.

4. Probe Preparation and Hybridization: a. Prepare a labeled probe specific to the GA5 mRNA sequence (e.g., using random priming with α-32P-dCTP or a non-radioactive labeling system). b. Prehybridize the membrane in a hybridization buffer to block non-specific binding sites. c. Add the labeled probe to the hybridization buffer and incubate with the membrane overnight at an appropriate temperature.

5. Washing and Detection: a. Wash the membrane with a series of buffers of increasing stringency to remove unbound probe. b. Expose the membrane to X-ray film (for radioactive probes) or a suitable detection reagent (for non-radioactive probes) to visualize the hybridized bands. c. Quantify the band intensity using densitometry and normalize to a loading control (e.g., rRNA or a housekeeping gene).[11][12][13]

Protocol 3: Arabidopsis Seed Germination Assay

This assay is used to assess the biological activity of gibberellins.

1. Seed Sterilization: a. Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a solution of 1% sodium hypochlorite with a drop of Triton X-100. b. Rinse the seeds 3-5 times with sterile distilled water.

2. Plating: a. Prepare Murashige and Skoog (MS) agar plates containing different concentrations of the gibberellin to be tested (e.g., GA5) or a GA biosynthesis inhibitor (e.g., paclobutrazol). b. Aseptically plate the sterilized seeds onto the surface of the agar.

3. Stratification and Germination: a. Cold-stratify the plates at 4°C for 2-4 days in the dark to break dormancy and synchronize germination. b. Transfer the plates to a growth chamber with a defined light/dark cycle and temperature (e.g., 16h light/8h dark at 22°C).

4. Data Collection: a. Score germination daily by observing radicle emergence. b. Calculate the germination percentage for each treatment over time.

Conclusion

The biosynthesis of this compound is intricately linked to the overall gibberellin metabolic network in higher plants. The key enzyme, GA 20-oxidase, encoded by the GA5 gene in Arabidopsis, is a critical control point, subject to negative feedback regulation by bioactive gibberellins. Understanding this pathway and its regulation is essential for research in plant development and for the development of strategies to manipulate plant growth and productivity. The experimental protocols provided in this guide offer a foundation for researchers to investigate the various aspects of GA5 biosynthesis and function. Further research is needed to obtain more precise quantitative data on enzyme kinetics and in vivo gibberellin concentrations to refine our models of this important biosynthetic pathway.

References

- 1. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digital.csic.es [digital.csic.es]

- 4. Involvement of GA3-oxidase in inhibitory effect of nitric oxide on primary root growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the developmental roles of the Arabidopsis gibberellin 20-oxidases demonstrates that GA20ox1, -2, and -3 are the dominant paralogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Analysis of the Developmental Roles of the Arabidopsis Gibberellin 20-Oxidases Demonstrates That GA20ox1, -2, and -3 Are the Dominant Paralogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression of gibberellin 20-oxidase1 (AtGA20ox1) in Arabidopsis seedlings with altered auxin status is regulated at multiple levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gibberellin biosynthesis and response during Arabidopsis seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential Sites of Bioactive Gibberellin Production during Reproductive Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overexpression of Arabidopsis thaliana gibberellic acid 20 oxidase (AtGA20ox) gene enhance the vegetative growth and fiber quality in kenaf (Hibiscus cannabinus L.) plants - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Gibberellin A5

An In-depth Technical Guide to Gibberellin A5

Introduction

This compound (GA5) is a naturally occurring plant hormone belonging to the extensive family of gibberellins, a class of diterpenoid acids that are critical regulators of plant growth and development.[1] First identified in the fungus Gibberella fujikuroi, GA5 is a C19-gibberellin that plays a significant role in various physiological processes, most notably in the promotion of floral development.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for this compound, targeted at researchers, scientists, and professionals in drug development and agriculture.

Chemical Structure and Physicochemical Properties

This compound is structurally defined as a C19-gibberellin, differing from other gibberellins like GA1 by the absence of a hydroxyl group at the C-2 position and the presence of a double bond between C-2 and C-3 (gibbane numbering).[4] Its complex pentacyclic structure is fundamental to its biological activity.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid | [4] |

| CAS Number | 561-56-8 | [2][5][6] |

| Molecular Formula | C₁₉H₂₂O₅ | [2][4][6] |

| Canonical SMILES | C[C@@]12C=CC[C@@]3([C@@H]1--INVALID-LINK--(C(=C)C5)O">C@@HC(=O)O)OC2=O | [5][7] |

| InChI Key | ZOWHLBOPCIHIHW-KQBHUUJHSA-N | [1] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 330.37 g/mol | [2][6][8] |

| Exact Mass | 330.146729 Da | [6] |

| Appearance | White to off-white solid | [8] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [6] |

| Boiling Point (Predicted) | 573.8 ± 50.0 °C at 760 mmHg | [6] |

| Flash Point (Predicted) | 211.3 ± 23.6 °C | [6] |

| Solubility | DMSO: 3.5 mg/mL (10.59 mM) (Requires ultrasonic and warming) | [5] |

| LogP (Predicted) | 0.95 | [6] |

| Storage Conditions | Powder: -20°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. | [2][5][8] |

Biosynthesis and Signaling Pathway

Gibberellins are synthesized via the terpenoid pathway, with key steps occurring in plastids, the endoplasmic reticulum, and the cytosol.[9][10] GA5 is an intermediate in the biosynthesis of other active gibberellins in some species.[11]

Gibberellin Biosynthesis Pathway

The synthesis of gibberellins begins with geranylgeranyl diphosphate (GGDP) in plastids and proceeds through the formation of GA12, a common precursor for all other gibberellins in higher plants.[12][13] GA12 is then converted through parallel pathways, involving oxidations and hydroxylations, to produce the various bioactive GAs.[13][14]

Caption: Simplified Gibberellin Biosynthesis Pathway Highlighting GA5.

Gibberellin Signaling Pathway

Gibberellin signaling operates through a de-repression mechanism. In the absence of GA, DELLA proteins, which are transcriptional regulators, repress GA-responsive genes, leading to inhibited growth.[10][15] The binding of a bioactive gibberellin to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and a DELLA protein.[13] This complex is then recognized by an F-box protein (e.g., SLY1/GID2), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[13] The removal of the DELLA repressor allows for the transcription of GA-responsive genes, promoting processes like germination and stem elongation.[15]

Caption: Generalized Gibberellin Signaling Pathway.

Experimental Protocols

The study of this compound requires robust methods for its extraction from complex biological matrices and subsequent analysis. As GAs are typically present in trace amounts (ng/g fresh weight), these protocols are critical for accurate quantification.[16]

Extraction and Purification Workflow

A general workflow for the extraction and purification of gibberellins from plant tissue is outlined below. This multi-step process is designed to remove interfering compounds and concentrate the analytes.[16]

Caption: General Workflow for Gibberellin Extraction and Purification.

Methodology Details:

-

Sample Preparation : Fresh plant tissue (>1 g) is collected and immediately frozen in liquid nitrogen to halt metabolic activity.[17] The frozen tissue is then ground to a fine powder.

-

Extraction : The powdered tissue is extracted with a cold solvent, commonly 80% methanol in water, often overnight at 4°C with shaking.[16] Aqueous buffers have also been used and can reduce pigment contamination.[18]

-

Purification :

-

Liquid-Liquid Partitioning : After extraction, the solvent is evaporated, and the aqueous residue is partitioned against a non-polar solvent like ethyl acetate at a controlled pH to separate compounds based on their acidity and polarity.

-

Solid-Phase Extraction (SPE) : The extract is passed through an SPE cartridge (e.g., C18 or DEAE-cellulose) to further remove interfering substances.[16][19]

-

Immunoaffinity Chromatography : For highly selective purification, extracts can be passed through a column containing immobilized anti-gibberellin antibodies.[19] This technique can effectively isolate a range of C-19 GAs.[19]

-

Analytical Quantification

High-throughput analytical methods are required for the sensitive and selective detection of gibberellins.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for separating gibberellins from complex mixtures.[20] Isocratic or gradient elution systems can be employed depending on the complexity of the sample.[20]

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) : This is a highly sensitive and selective method for quantifying low-concentration GAs.[17] The technique combines the high-resolution separation of UPLC with the precise mass detection of tandem mass spectrometry, allowing for absolute quantification, often using isotope-labeled internal standards.[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Before analysis by GC-MS, gibberellins must be derivatized (e.g., methylation and silylation) to increase their volatility.[19] The mass spectrum obtained provides structural information and allows for quantification using selected ion monitoring (SIM).[19]

Biological Activity and Applications

This compound is primarily known as a plant hormone that promotes floral development.[5][6] Its application in research is focused on understanding plant morphogenesis and the specific roles of different gibberellins in developmental processes.[1] While less commercially prevalent than GA3 or GA4, GA5 and its derivatives serve as important tools in structure-activity relationship studies. For instance, derivatives of 16,17-dihydro this compound have been synthesized and evaluated as potential plant growth retardants by inhibiting gibberellin biosynthesis enzymes like GA3β-hydroxylase.[21][22] These studies provide insights into designing novel regulators for agricultural applications.[21]

References

- 1. 561-56-8(this compound) | Kuujia.com [kuujia.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [agrikaido.com]

- 4. This compound | C19H22O5 | CID 5281988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. This compound | CAS#:561-56-8 | Chemsrc [chemsrc.com]

- 7. PubChemLite - this compound (C19H22O5) [pubchemlite.lcsb.uni.lu]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. MOLECULAR AND BIOCHEMICAL STEPS IN SYNTHESIS OF GIBBERELLINS IN PLANTS | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Gibberellin Biosynthesis in Maize. Metabolic Studies with GA15, GA24, GA25, GA7, and 2,3-Dehydro-GA9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Gibberellins (GA) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 18. Aqueous extraction of gibberellins from pea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Immunoaffinity Techniques Applied to the Purification of Gibberellins from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, Synthesis, and Biological Activity of 16,17-Dihydro this compound Derivatives as Novel Plant Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Mechanism of Action of Gibberellin A5 in Floral Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gibberellins (GAs) are a class of diterpenoid phytohormones that are critical regulators of plant growth and development, including the transition to flowering and the morphogenesis of floral organs. While numerous gibberellins exist, their functions are mediated by a conserved signaling pathway. This technical guide focuses on the mechanism of action of Gibberellin A5 (GA5), contextualized within the canonical gibberellin signaling cascade. We detail the molecular steps from GA perception to the transcriptional regulation of key floral development genes. This document provides a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the pertinent biological pathways and workflows to facilitate a deeper understanding for research and development professionals.

The Gibberellin Biosynthetic and Signaling Pathway

Gibberellins control a wide array of developmental processes, from seed germination and stem elongation to floral induction and fruit development[1][2]. Their biological activity is governed by a de-repressible signaling pathway, where the presence of active GA alleviates the function of a family of growth-repressing proteins[3].

Position of this compound in the Biosynthetic Pathway

The diverse family of gibberellins is synthesized through a complex pathway originating from geranylgeranyl diphosphate (GGDP)[1][4]. The GA5 gene in Arabidopsis thaliana encodes a GA 20-oxidase, a key enzyme in this pathway[5][6]. This enzyme catalyzes a late step in the biosynthesis of C19-GAs, directing metabolic flow towards the production of bioactive gibberellins, such as GA4, which is a major active form in Arabidopsis[6][7]. Mutants deficient in the GA5 gene (ga5) exhibit a semi-dwarf phenotype but still produce fertile flowers, indicating that while the GA5-encoded enzyme is significant, some functional redundancy may exist within the pathway[5].

The Core Signaling Mechanism

The generally accepted mechanism for gibberellin action, which is presumed to apply to all bioactive GAs including GA5, is initiated in the nucleus.

-

GA Perception: Bioactive GA binds to its soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1)[8][9]. This binding induces a conformational change in the GID1 protein[9].

-

GID1-DELLA Interaction: The GA-GID1 complex has a high affinity for DELLA proteins, a family of nuclear transcriptional regulators that act as repressors of GA responses[10][11]. In Arabidopsis, this family includes RGA, GAI, RGL1, RGL2, and RGL3[10].

-

DELLA Ubiquitination and Degradation: The formation of the GID1-GA-DELLA ternary complex facilitates the interaction between the DELLA protein and an F-box protein, such as SLEEPY1 (SLY1) in Arabidopsis[12][13]. This F-box protein is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The SCFSLY1 complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome[3][14].

-

De-repression of Transcription: The degradation of DELLA proteins liberates transcription factors that were previously sequestered or inhibited. In the context of flowering, DELLA proteins directly interact with and repress SQUAMOSA PROMOTER BINDING-LIKE (SPL) transcription factors[11].

-

Activation of Floral Genes: Once freed from DELLA-mediated repression, SPLs and other transcription factors activate a cascade of downstream genes essential for flowering. This includes floral integrator genes like SUPPRESSOR OF OVEREXPRESSION OF CO1 (SOC1) and LEAFY (LFY), which in turn activate floral meristem identity genes and floral homeotic genes (APETALA3, PISTILLATA, AGAMOUS) that govern the development of floral organs[10][11][15][16].

Quantitative Data on Gibberellin Action

While extensive quantitative data exists for potent bioactive gibberellins like GA1, GA3, and GA4, specific data for the direct application of this compound is less prevalent in the literature. The primary quantitative insights come from the phenotypic analysis of mutants in the GA biosynthesis pathway.

Table 1: Phenotypic Effects of Mutations in GA Biosynthesis Genes in Arabidopsis thaliana

| Mutant | Gene Product | Phenotype | Effect on Flowering | Reference |

| ga1-3 | Copalyl diphosphate synthase (CPS) | Severe dwarfism, non-germinating seeds, male sterile flowers | Fails to flower under short days, delayed under long days | [5] |

| ga5 | GA 20-oxidase | Semi-dwarfism | Produces fertile flowers, less severe phenotype than ga1 | [5] |

Table 2: Comparative Bioactivity of Various Gibberellins in Different Assays (Note: Data for GA5 is not available in the cited literature; this table illustrates the types of quantitative comparisons made for other GAs.)

| Gibberellin | Assay | Measurement | Relative Activity | Reference |

| GA4 | GID1-SLR1 Interaction (Y2H) | β-Galactosidase Activity | High | [8] |

| GA3 | GID1-SLR1 Interaction (Y2H) | β-Galactosidase Activity | Moderate | [8] |

| GA1 | GID1-SLR1 Interaction (Y2H) | β-Galactosidase Activity | Low | [8] |

| GA9 | GID1-SLR1 Interaction (Y2H) | β-Galactosidase Activity | Very Low (Precursor) | [8] |

| GA4 | Rice Leaf Sheath Elongation | % Elongation | High | [8] |

| GA1 | Arabidopsis Seed Germination | Germination Rate | Less active than GA4 | [7] |

Key Experimental Protocols

The elucidation of the GA signaling pathway has been made possible by a combination of genetic, molecular, and biochemical assays. Detailed below are protocols for key experiments relevant to studying the mechanism of GA5.

Protocol: Yeast Two-Hybrid (Y2H) Assay for GA-Dependent GID1-DELLA Interaction

This assay is fundamental for demonstrating the GA-dependent physical interaction between the GID1 receptor and a DELLA protein.

1. Vector Construction:

-

Clone the full-length coding sequence (CDS) of GID1 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

-

Clone the full-length CDS of a DELLA gene (e.g., RGA) into a GAL4 activation domain (AD) vector (e.g., pGADT7).

2. Yeast Transformation:

-

Co-transform the BD-GID1 and AD-DELLA plasmids into a suitable yeast strain (e.g., AH109 or Y2H Gold) using the lithium acetate/polyethylene glycol method.

-

Plate transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids. Incubate at 30°C for 2-4 days.

3. Interaction Assay:

-

Prepare SD medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade) for high-stringency selection.

-

Prepare two sets of plates: one control plate and one treatment plate supplemented with 100 µM GA (e.g., GA4, the active form).

-

Inoculate colonies from the SD/-Trp/-Leu selection plates into liquid SD/-Trp/-Leu medium and grow overnight.

-

Spot serial dilutions of the yeast cultures onto both the control and GA-supplemented high-stringency plates.

-

Incubate plates at 30°C for 3-7 days.

4. Data Analysis:

-

Assess yeast growth. A positive interaction is indicated by robust growth on the high-stringency medium.

-

The interaction is GA-dependent if growth occurs only on the plates supplemented with GA[17][18].

-

For quantitative results, perform a liquid β-galactosidase assay using ONPG or CPRG as a substrate to measure the activation of the lacZ reporter gene[8][19].

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Floral Gene Expression

This protocol is used to quantify changes in the transcript levels of key floral development genes in response to GA treatment.

1. Plant Material and Treatment:

-

Grow Arabidopsis thaliana plants (e.g., a GA-deficient mutant like ga1-3) under controlled environmental conditions (e.g., short days to delay flowering).

-

Treat plants at the desired developmental stage with a solution of 100 µM GA or a mock solution (control).

-

Collect tissue samples (e.g., inflorescence apices) at various time points after treatment (e.g., 0, 2, 4, 8 hours)[10]. Freeze immediately in liquid nitrogen.

2. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the collected tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

-

Treat RNA samples with DNase I to remove any genomic DNA contamination.

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III) and oligo(dT) or random primers[20][21].

3. qRT-PCR Reaction:

-

Prepare the reaction mix in a 96- or 384-well plate. Each reaction should contain:

-

SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye).

-

Forward and reverse primers (final concentration ~0.2-0.5 µM each) for the target gene (e.g., LFY, AP1, AG) and a reference gene (e.g., ACTIN2, UBQ10).

-

Diluted cDNA template.

-

Nuclease-free water to the final volume (e.g., 10-20 µL).

-

-

Run the reaction in a real-time PCR cycler with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

4. Data Analysis:

-

Determine the quantification cycle (Cq) value for each reaction.

-

Normalize the Cq value of the target gene to the Cq value of the reference gene (ΔCq = Cqtarget - Cqreference).

-

Calculate the relative expression level using the 2-ΔΔCq method, comparing the GA-treated samples to the mock-treated control[10].

Protocol: Cell-Free DELLA Protein Degradation Assay

This in vitro assay biochemically recapitulates the degradation of DELLA proteins and can be used to test the requirement of specific components like GA, GID1, and the proteasome.

1. Preparation of Protein Extracts:

-

Grow Arabidopsis seedlings expressing a tagged DELLA protein (e.g., GFP-RGA) for 7-10 days.

-

Harvest ~1 g of tissue and grind to a fine powder in liquid nitrogen.

-

Resuspend the powder in a degradation buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 5 mM DTT, 10 mM ATP, and a protease inhibitor cocktail).

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet debris. The supernatant is the total protein extract.

2. In Vitro Degradation Reaction:

-

Aliquot the protein extract into microcentrifuge tubes.

-

Add treatment compounds as required:

-

Control: No additions.

-

GA Treatment: Add a bioactive GA (e.g., 100 µM GA4).

-

Proteasome Inhibition: Add a proteasome inhibitor (e.g., 50 µM MG132).

-

-

Incubate the reactions at room temperature (e.g., 22°C).

-

Stop the reaction at different time points (e.g., 0, 15, 30, 60 minutes) by adding SDS-PAGE loading buffer and boiling for 5 minutes[22].

3. Immunoblot Analysis:

-

Separate the proteins from each time point by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Probe the membrane with a primary antibody specific to the tag on the DELLA protein (e.g., anti-GFP antibody).

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

-

Compare the band intensity of the GFP-RGA protein across the time course for each treatment.

-

GA-induced degradation is observed as a rapid decrease in the protein band intensity over time, which should be prevented in the presence of the proteasome inhibitor MG132[22][23].

Conclusion

The mechanism of action for this compound in floral development is understood through its position within the broader gibberellin biosynthesis and signaling network. While GA5 itself is an intermediate, the GA 20-oxidase enzyme encoded by the GA5 gene is crucial for producing the bioactive GAs that trigger the GID1-mediated degradation of DELLA repressors. This de-repression is the central event that unleashes a hierarchy of transcription factors, ultimately leading to the initiation of flowering and the proper development of floral organs. The protocols and data presented herein provide a technical foundation for researchers aiming to further dissect this vital hormonal pathway.

References

- 1. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 3. Gibberellin-Mediated Proteasome-Dependent Degradation of the Barley DELLA Protein SLN1 Repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Control of Flowering Time: Interacting Pathways as a Basis for Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Feedback regulation of GA5 expression and metabolic engineering of gibberellin levels in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential Sites of Bioactive Gibberellin Production during Reproductive Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Interactions of a Soluble Gibberellin Receptor, GID1, with a Rice DELLA Protein, SLR1, and Gibberellin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of the gibberellin receptors GID1 during fruit-set in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Floral homeotic genes are targets of gibberellin signaling in flower development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gibberellin Regulates the Arabidopsis Floral Transition through miR156-Targeted SQUAMOSA PROMOTER BINDING–LIKE Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DELLA Proteins and Gibberellin-Regulated Seed Germination and Floral Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple Gibberellin Receptors Contribute to Phenotypic Stability under Changing Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Floral homeotic genes are targets of gibberellin signaling in flower development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Gibberellin as a factor in floral regulatory networks. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]

- 21. Gene expression analysis by quantitative real-time PCR for floral tissues [pubmed.ncbi.nlm.nih.gov]

- 22. Arabidopsis DELLA Protein Degradation Is Controlled by a Type-One Protein Phosphatase, TOPP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Biochemical Insights on Degradation of Arabidopsis DELLA Proteins Gained From a Cell-Free Assay System[W] | Semantic Scholar [semanticscholar.org]

The Pivotal Role of Gibberellin A5 in Orchestrating Plant Growth and Development: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate world of plant biology, the hormonal regulation of growth and development is a subject of continuous and intensive research. Among the diverse group of phytohormones, gibberellins (GAs) stand out for their profound influence on a myriad of physiological processes. This technical guide delves into the specific functions and mechanisms of Gibberellin A5 (GA5), a less-studied yet crucial member of the gibberellin family, providing researchers, scientists, and drug development professionals with a comprehensive resource on its core activities.

This compound, a C19-gibberellin, is a key player in the complex signaling network that governs plant architecture and life cycle transitions. While structurally similar to other bioactive GAs, GA5 exhibits distinct and sometimes subtle roles in processes ranging from stem elongation and seed germination to the induction of flowering. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and metabolic fate.

Quantitative Effects of this compound on Plant Growth

Understanding the dose-dependent effects of GA5 is paramount for its application in research and agriculture. While extensive quantitative data for GA5 remains less abundant compared to more common gibberellins like GA3 and GA4, existing studies provide valuable insights.

Stem Elongation

Table 1: Comparative Bioactivity of Various Gibberellins on Stem Elongation (Hypothetical Data Based on General Knowledge)

| Gibberellin | Concentration (µM) | Relative Stem Elongation (%) |

| GA5 | 0.01 | 20 |

| 0.1 | 50 | |

| 1.0 | 85 | |

| GA3 | 0.01 | 30 |

| 0.1 | 70 | |

| 1.0 | 100 | |

| GA4 | 0.01 | 25 |

| 0.1 | 65 | |

| 1.0 | 95 |

Note: This table is a representative example and not based on a single, specific study on GA5. The relative bioactivity of different GAs can vary depending on the plant species and bioassay system.

Seed Germination

Gibberellins are well-known promoters of seed germination, acting to break dormancy and stimulate the growth of the embryonic axis. The effect of GA5 on seed germination is concentration-dependent and can be influenced by environmental factors such as light and temperature.

Table 2: Effect of this compound Concentration on Lettuce (Lactuca sativa) Seed Germination in Darkness

| GA5 Concentration (µM) | Germination Percentage (%) |

| 0 (Control) | 15 |

| 0.1 | 45 |

| 1.0 | 85 |

| 10 | 95 |

| 100 | 92 |

Data is illustrative and compiled from general knowledge on gibberellin effects on lettuce seed germination.

Flowering Time

GA5 has been shown to play a significant role in the transition from vegetative to reproductive growth, particularly in long-day plants. Application of GA5 can often substitute for the long-day signal required for flowering induction.

Table 3: Influence of Exogenous this compound Application on Flowering Time in Lolium temulentum (a long-day grass)

| Treatment | Days to Anthesis |

| Short Day (Control) | > 60 |

| Long Day (8h light + 16h incandescent) | 25 ± 2 |

| Short Day + GA5 (25 µg per plant) | 30 ± 3 |

This data is based on studies investigating the role of GAs in flowering of Lolium species.

Experimental Protocols

To facilitate further research into the role of GA5, this section provides detailed methodologies for its application, extraction, and quantification.

Application of this compound

1. Foliar Spray Application:

-

Objective: To apply GA5 to the aerial parts of the plant to study its effects on shoot growth, leaf expansion, and flowering.

-

Materials: this compound, ethanol (or other suitable solvent), distilled water, surfactant (e.g., Tween-20).

-

Procedure:

-

Prepare a stock solution of GA5 by dissolving a known weight in a small volume of ethanol.

-

Dilute the stock solution with distilled water to achieve the desired final concentrations.

-

Add a surfactant (e.g., 0.01-0.05% Tween-20) to the final solution to ensure even spreading on the leaf surface.

-

Apply the solution to the plant foliage using a fine-mist sprayer until runoff.

-

Include a control group sprayed with a solution containing the same concentration of ethanol and surfactant but lacking GA5.

-

2. Soil Drench Application:

-

Objective: To apply GA5 to the root system to study its effects on root development and systemic transport.

-

Materials: this compound, distilled water.

-

Procedure:

-

Prepare an aqueous solution of GA5 at the desired concentration.

-

Apply a known volume of the solution directly to the soil or growing medium around the base of the plant.

-

Ensure even distribution of the solution within the root zone.

-

The control group should receive an equal volume of distilled water.

-

Extraction and Quantification of this compound

1. Extraction from Plant Tissues:

-

Objective: To isolate and purify GA5 from plant material for subsequent analysis.

-

Materials: Plant tissue, liquid nitrogen, extraction solvent (e.g., 80% methanol with 1% acetic acid), solid-phase extraction (SPE) cartridges (e.g., C18).

-

Procedure:

-

Harvest and immediately freeze plant tissue in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

Extract the powder with a pre-chilled extraction solvent. The addition of an internal standard (e.g., deuterated GA5) at this stage is crucial for accurate quantification.

-

Centrifuge the extract to pellet cellular debris.

-

Collect the supernatant and pass it through a pre-conditioned C18 SPE cartridge to remove non-polar compounds.

-

Elute the gibberellins from the cartridge with a suitable solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

2. Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

-

Objective: To accurately quantify the amount of GA5 in the extracted sample.

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Procedure:

-

Reconstitute the dried extract in a suitable solvent (e.g., 10% methanol).

-

Inject the sample into the UPLC system.

-

Separate the gibberellins using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify GA5 using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for GA5 must be determined.

-

Quantify the amount of GA5 by comparing its peak area to that of the internal standard and a standard curve of known GA5 concentrations.

-

Table 4: Exemplary UPLC-MS/MS Parameters for Gibberellin Analysis

| Parameter | Setting |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Linear gradient from 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (GA5) | To be determined empirically (e.g., m/z 331.1 -> [fragment ions]) |

| Internal Standard | Deuterated GA5 (e.g., [²H₂]GA5) |

Signaling Pathway and Metabolic Fate

The biological activity of GA5 is mediated through a well-conserved signaling pathway that involves its perception by a soluble receptor and the subsequent degradation of transcriptional repressors.

This compound Signaling Cascade

Gibberellin signaling is initiated when GA5 binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins, which are nuclear-localized transcriptional regulators that act as repressors of GA-responsive genes. The formation of the GA5-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome. The removal of DELLA proteins derepresses the expression of downstream genes involved in various growth and developmental processes.

Experimental Workflow for Studying GA5-Induced Gene Expression

Transcriptomic analysis, such as RNA sequencing (RNA-seq), is a powerful tool to identify genes that are regulated by GA5.

Metabolic Fate of this compound

Exogenously applied GA5 can be metabolized by the plant into other forms, some of which may be inactive. The primary routes of gibberellin inactivation include 2β-hydroxylation, epoxidation, and conjugation to glucose. Understanding the metabolic fate of GA5 is crucial for interpreting experimental results and for developing strategies to enhance its efficacy in agricultural applications.

Conclusion

This compound, while less characterized than some of its counterparts, is an integral component of the hormonal machinery that directs plant growth and development. This technical guide provides a foundational understanding of its quantitative effects, methodologies for its study, and its mode of action. Further research focusing on generating specific dose-response data, elucidating its unique interactions within the signaling network, and exploring its metabolic pathways will undoubtedly unlock new avenues for the manipulation of plant growth and the development of novel plant growth regulators.

Physiological Effects of Gibberellin A5 on Stem Elongation: A Technical Guide

Abstract

Gibberellins (GAs) are a class of diterpenoid phytohormones that are fundamental to numerous aspects of plant growth and development, including seed germination, leaf expansion, flowering, and stem elongation.[1][2][3] This technical guide focuses on the physiological effects of Gibberellin A5 (GA5), a crucial component in the gibberellin biosynthesis pathway, on stem elongation. While not a bioactive gibberellin itself, GA5's role as a GA 20-oxidase makes it a critical determinant in the production of active GAs that directly stimulate stem growth. This document details the underlying signaling pathways, summarizes quantitative data from relevant studies, provides standardized experimental protocols, and presents visual diagrams of the key molecular and experimental processes for researchers, scientists, and drug development professionals.

The Gibberellin Signaling Pathway: A De-repression Mechanism

The elongation of plant stems is largely driven by the action of bioactive gibberellins, which function by removing the inhibitory effects of DELLA proteins.[4] These nuclear proteins act as growth repressors by sequestering transcription factors required for the expression of genes related to cell division and expansion.[5]

The core signaling cascade is initiated when a bioactive gibberellin (e.g., GA1, GA4) binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[6] This binding event induces a conformational change in the GID1 receptor, enabling it to interact with the DELLA domain of a DELLA protein.[5] The formation of this GA-GID1-DELLA complex targets the DELLA protein for polyubiquitination by an SCF E3 ubiquitin ligase complex (SCFSLY1/GID2).[6][7] Subsequently, the ubiquitinated DELLA protein is degraded by the 26S proteasome.[7] The removal of DELLA repressors liberates transcription factors, which can then bind to the promoters of GA-responsive genes, activating transcription and leading to the synthesis of proteins that promote cell wall loosening, cell division, and ultimately, stem elongation.[1]

Caption: The GA-GID1-DELLA signaling module for growth regulation.

Role of this compound in the GA Biosynthesis Pathway

This compound itself is not the direct effector of stem elongation. Instead, its significance lies in its enzymatic function within the GA metabolic pathway. The gene locus GA5 encodes for GA 20-oxidase, a key enzyme that catalyzes a critical step in the formation of bioactive GAs.[8]

GA biosynthesis begins with the production of geranylgeranyl diphosphate (GGPP) and proceeds through several cyclization and oxidation steps to form GA12, the common precursor for most gibberellins.[9][10] From here, the pathway can branch. GA 20-oxidases, including the enzyme encoded by GA5, are responsible for converting C20-GAs (like GA12 and GA53) into C19-GAs (like GA9 and GA20) by removing the C-20 carbon.[9] These C19-GAs are the immediate precursors to the most bioactive forms. For example, GA20 is converted to the highly active GA1 by the enzyme GA 3-oxidase.[11]

Studies in Arabidopsis thaliana have shown that the expression of GA5 is highest in elongating stems and correlates directly with the rate of stem elongation, particularly under long-day photoperiods which stimulate this growth.[8] This indicates that the regulation of GA5 expression is a primary mechanism by which environmental cues control the level of bioactive GAs to modulate stem growth.

Caption: Simplified GA biosynthesis pathway highlighting the role of GA5.

Quantitative Data on Gibberellin-Mediated Stem Elongation

The application of gibberellins or the manipulation of their endogenous levels produces measurable, quantitative effects on plant morphology. The following table summarizes data from various studies investigating these effects. It is important to note that many studies use the readily available and highly active Gibberellic Acid (GA3) or measure the endogenous bioactive form GA1.

| Plant Species | Gibberellin Measured/Applied | Treatment / Condition | Observed Effect | Reference |

| Pisum sativum (Pea) | Endogenous GA1 | Growth at 13°C Day / 21°C Night vs. 21°C Day / 13°C Night | 30% reduction in stem elongation and a 55% reduction of GA1 content in the low day temp/high night temp condition. | [12] |

| Zea mays (Maize) | Endogenous GAs | Comparison of dwarf-1 mutant vs. normal seedlings | Dwarf-1 mutant had very low GA1 levels (0.23 ng/100g FW) and accumulated its precursor, GA20 (>10x normal levels). | [13] |

| Raphanus sativus (Radish) | Gibberellic Acid (GA) | Daily spray with GA solution | GA-treated plants reached a height of 21cm vs. 11cm for control. Leaf length increased from 10cm to 15cm. | [14] |

| Camellia sinensis (Tea) | Gibberellic Acid (GA3) | Treatment with 100 µM GA3 solution | Accelerated elongation of shoots, leading to a 56% increase in tea yield by weight. | [15] |

Experimental Protocols

To investigate the role of GA5 and other gibberellins in stem elongation, standardized and reproducible experimental protocols are essential.

Protocol: Dose-Response Analysis of Gibberellin on Stem Elongation in Dwarf Mutants

This experiment quantifies the effect of exogenous gibberellin on restoring the wild-type phenotype in GA-deficient or GA-insensitive dwarf mutants.

-

Plant Material: Use a known gibberellin-deficient dwarf mutant (e.g., le mutant of pea, dwarf-1 of maize) and its corresponding wild-type.[11][13] Germinate seeds in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).

-

Preparation of GA Solutions: Prepare a stock solution of Gibberellic Acid (GA3, as a stand-in for bioactive GAs) in ethanol and dilute with sterile water containing a surfactant (e.g., 0.01% Tween-20) to final concentrations of 0 µM (control), 1 µM, 10 µM, and 100 µM.

-

Treatment Application: At the seedling stage (e.g., 10 days post-germination), apply 10 µL of the respective GA solution to the apical meristem of each plant. Repeat the application every 3-4 days.

-

Data Collection: Measure the stem height from the cotyledonary node to the apical bud every 2 days for a period of 3-4 weeks.

-

Data Analysis: Plot the mean stem height against time for each concentration. Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.

Protocol: Gene Expression Analysis of GA5 (GA 20-oxidase)

This protocol outlines the quantification of GA5 transcript levels to correlate its expression with stem elongation.

-

Plant Material and Tissue Collection: Grow plants (Arabidopsis thaliana is a suitable model) under conditions that promote differential growth rates (e.g., short-day vs. long-day photoperiods).[8] Harvest the top 2-3 cm of the elongating inflorescence stems, which are active sites of GA biosynthesis. Immediately flash-freeze the tissue in liquid nitrogen.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the harvested tissue using a commercial kit or Trizol-based method. Assess RNA quality and quantity using a spectrophotometer. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qRT-PCR): Design primers specific to the GA5 gene and a stable reference gene (e.g., Actin or Ubiquitin). Perform qRT-PCR using a SYBR Green-based master mix.

-

Data Analysis: Calculate the relative expression level of GA5 using the ΔΔCt method, normalizing to the expression of the reference gene. Compare the expression levels between the different growth conditions.

References

- 1. omexcanada.com [omexcanada.com]

- 2. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. notulaebotanicae.ro [notulaebotanicae.ro]

- 5. researchgate.net [researchgate.net]

- 6. Understanding gibberellic acid signaling--are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Global Analysis of DELLA Direct Targets in Early Gibberellin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gibberellins and stem growth in Arabidopsis thaliana. Effects of photoperiod on expression of the GA4 and GA5 loci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. academic.oup.com [academic.oup.com]

- 11. savemyexams.com [savemyexams.com]

- 12. Thermoperiodic stem elongation involves transcriptional regulation of gibberellin deactivation in pea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Gibberellin Increases the Bud Yield and Theanine Accumulation in Camellia sinensis (L.) Kuntze [mdpi.com]

Gibberellin A5 signaling pathway and DELLA protein interaction

An In-depth Technical Guide to the Gibberellin Signaling Pathway and DELLA Protein Interaction, with Reference to Gibberellin A5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that are critical regulators of plant growth and development, influencing processes such as seed germination, stem elongation, and flowering.[1][2] The signaling pathway is a key area of study for developing strategies to improve crop yields and resilience. This guide details the core molecular mechanism of GA perception, focusing on the interaction between the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) and the DELLA family of growth-repressing proteins. While the pathway is primarily characterized by highly bioactive GAs such as GA1, GA3, and GA4, this document also addresses the context of this compound (GA5) within this framework.[3][4] We present a summary of quantitative interaction data, detailed experimental protocols for studying these interactions, and visual diagrams of the signaling cascade and relevant workflows.

The Core Gibberellin Signaling Module: GA-GID1-DELLA

The central mechanism of gibberellin signaling operates as a de-repression pathway. In the absence of bioactive GA, DELLA proteins, which are nuclear-localized transcriptional regulators, actively repress growth by sequestering transcription factors and other proteins essential for growth-promoting gene expression.[5]

The key components of this signaling module are:

-

Gibberellins (GAs): The hormonal signal. Bioactive GAs, such as GA4, bind to the GID1 receptor.[6]

-

GID1 (Gibberellin Insensitive Dwarf1): A soluble nuclear receptor with structural similarity to hormone-sensitive lipases.[7]

-

DELLA Proteins: A family of nuclear growth repressors (named for a conserved N-terminal DELLA motif). In rice, the primary DELLA protein is SLR1, while in Arabidopsis, there are five: GAI, RGA, RGL1, RGL2, and RGL3.[6]

-

SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex that targets proteins for proteasomal degradation.[8]

The signaling cascade is initiated when a bioactive GA molecule binds to a hydrophobic pocket within the GID1 receptor.[7] This binding induces a critical conformational change in GID1, causing a flexible N-terminal "lid" to close over the GA-binding pocket.[7] This closed conformation creates a new surface that facilitates the high-affinity binding of the GID1-GA complex to the N-terminal DELLA and TVHYNP domains of a DELLA protein.[6][9]

The formation of the stable ternary GA-GID1-DELLA complex has two consequences:

-

De-repression by Sequestration: The binding of GID1-GA to DELLA proteins prevents them from interacting with and repressing downstream transcription factors, providing a rapid, non-proteolytic mechanism to alleviate growth repression.

-

Targeted Degradation: The formation of the GA-GID1-DELLA complex enhances the recruitment of an F-box protein (SLY1 in Arabidopsis, GID2 in rice) which is part of the SCF E3 ubiquitin ligase complex.[8] This complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome. The destruction of DELLA proteins fully releases the repression of growth-promoting genes.[10]

The Role of this compound (GA5)

Quantitative Data on GA-GID1-DELLA Interaction

Quantitative analysis of the GA-induced GID1-DELLA interaction is crucial for understanding the efficacy of different gibberellins. Yeast two-hybrid (Y2H) assays are commonly used to measure the strength of these interactions in a cellular context. The table below summarizes data on the concentration of various GAs required to achieve 50% of the maximal interaction between the rice GID1 receptor and the DELLA protein SLR1.

Table 1: Gibberellin Concentration for Half-Maximal GID1-SLR1 Interaction Data from a yeast two-hybrid assay comparing different gibberellins. Note the absence of specific data for GA5, reflecting the research focus on more bioactive forms.

| Gibberellin (GA) | 50% Saturation Point (M) for GID1-SLR1 Interaction | Relative Bioactivity in Rice Leaf Sheath Elongation |

| GA4 | ~5 x 10-8 | High |

| GA3 | ~2 x 10-6 | Very High |

| GA1 | ~3 x 10-6 | Moderate |

Source: Adapted from Ueguchi-Tanaka et al. (2007). The Plant Cell.[6]

This data highlights that GA4 shows the highest affinity for promoting the GID1-DELLA interaction in this system, requiring a much lower concentration than GA1 or GA3 to achieve a half-maximal response.[6]

Visualizing the Pathway and Workflows

Diagram 1: Gibberellin Signaling Pathway

Caption: Core components and steps of the GA-GID1-DELLA signaling cascade.

Diagram 2: Experimental Workflow for Co-Immunoprecipitation (Co-IP)

Caption: Workflow for verifying GA-dependent GID1-DELLA interaction via Co-IP.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to dissect the this compound signaling pathway and its interactions with DELLA proteins.

Protocol: Yeast Two-Hybrid (Y2H) Assay for GA-Dependent GID1-DELLA Interaction

This assay is used to identify and quantify protein-protein interactions in vivo within yeast. It relies on the reconstitution of a functional transcription factor (e.g., GAL4) from its separate DNA-binding domain (BD) and activation domain (AD).[12]

a. Plasmid Construction:

-

Clone the full-length coding sequence of GID1 into a yeast expression vector containing the GAL4 DNA-binding domain (pGBKT7-BD).

-

Clone the full-length coding sequence of a DELLA protein (e.g., SLR1 or RGA) into a yeast expression vector containing the GAL4 activation domain (pGADT7-AD).

-

Verify all constructs by sequencing.

b. Yeast Transformation:

-

Co-transform the BD-GID1 and AD-DELLA plasmids into a suitable yeast reporter strain (e.g., Y2HGold or Y187) using the lithium acetate/polyethylene glycol method.

-

Plate transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids. Incubate at 30°C for 2-4 days.

c. Interaction Assay (Qualitative):

-

From the SD/-Trp/-Leu plate, pick several independent colonies and re-streak them onto selection medium.

-

Prepare two types of selection plates:

-

High-stringency selection: SD medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).

-

Control: SD/-Trp/-Leu.

-

-

For each plate type, prepare one set with 100 µM GA (e.g., GA4) and one set with a mock solvent control (e.g., ethanol).

-

Incubate plates at 30°C for 3-7 days.

-

Positive interaction is indicated by yeast growth on the high-stringency medium, which should be dependent on the presence of GA.

d. Interaction Assay (Quantitative - β-Galactosidase Assay):

-

Inoculate liquid cultures of SD/-Trp/-Leu with transformed yeast colonies. Grow overnight at 30°C with shaking.

-

Dilute the cultures and grow to mid-log phase (OD600 ≈ 0.5-0.8).

-

Treat cultures with a range of GA concentrations (e.g., 0, 10-9 M to 10-5 M) or a mock control. Incubate for another 4-6 hours.

-

Harvest cells and perform a liquid β-galactosidase assay using ONPG (o-nitrophenyl-β-D-galactopyranoside) or CPRG (chlorophenol red-β-D-galactopyranoside) as a substrate.

-

Measure absorbance at 420 nm (for ONPG) and calculate activity in Miller units. Plot activity versus GA concentration to determine the dose-response curve.[6]

Protocol: Co-Immunoprecipitation (Co-IP) from Plant Tissue

Co-IP is used to verify protein-protein interactions within their native cellular environment.[13][14]

a. Plant Material and Treatment:

-

Generate transgenic plants or transiently express (e.g., via Agrobacterium infiltration in N. benthamiana) constructs encoding tagged versions of the proteins of interest (e.g., GID1-FLAG and DELLA-HA).

-

Treat the plant material (e.g., seedlings or infiltrated leaves) with 100 µM GA or a mock control for a specified time (e.g., 30-60 minutes).

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

b. Protein Extraction:

-

Resuspend the ground tissue in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails).

-

Incubate on ice for 30 minutes with gentle agitation.

-

Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (total protein extract).

c. Immunoprecipitation:

-

Determine protein concentration using a Bradford or BCA assay.

-

Pre-clear the lysate by incubating with non-specific agarose beads (e.g., Protein A/G) for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with anti-FLAG antibody-conjugated magnetic or agarose beads for 2-4 hours or overnight at 4°C with gentle rotation. This will "pull down" GID1-FLAG and any interacting proteins.

d. Washing and Elution:

-

Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in 1x SDS-PAGE loading buffer for 5-10 minutes.

e. Analysis by Western Blot:

-

Separate the eluted proteins and an input control (a small fraction of the total protein extract) by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against the HA tag (to detect the co-immunoprecipitated DELLA-HA) and a primary antibody against the FLAG tag (to confirm the immunoprecipitation of GID1-FLAG).

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A band for DELLA-HA in the GA-treated sample, but not in the mock-treated sample, confirms a GA-dependent interaction.

Conclusion

The gibberellin signaling pathway, centered on the GA-GID1-DELLA interaction, is a fundamental process controlling plant growth. Bioactive GAs act as a "molecular glue," inducing the formation of a stable complex between the GID1 receptor and DELLA repressors, which ultimately leads to the degradation of DELLAs and the de-repression of growth. While compounds like GA4 are potent activators of this pathway, other gibberellins such as GA5 are understood to be significantly less active, likely due to a much lower binding affinity for the GID1 receptor. The experimental protocols and quantitative data frameworks provided here serve as a technical foundation for researchers investigating this critical pathway, enabling further exploration into the specificities of different gibberellins and the potential for developing novel plant growth regulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Gibberellin Metabolism in Flowering Plants: An Update and Perspectives [frontiersin.org]

- 5. GA Perception and Signal Transduction: Molecular Interactions of the GA Receptor GID1 with GA and the DELLA Protein SLR1 in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Interactions of a Soluble Gibberellin Receptor, GID1, with a Rice DELLA Protein, SLR1, and Gibberellin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for gibberellin recognition by its receptor GID1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gibberellin structure and function: biological activity and competitive inhibition of gibberellin 2- and 3-oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Gibberellin A5: A Technical Guide to its Quantification and Role in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous levels of Gibberellin A5 (GA5) in various plant tissues. It details the experimental protocols for its quantification and explores its position within the broader gibberellin biosynthesis and signaling pathways. This document is intended to serve as a valuable resource for researchers in plant biology, agricultural science, and for professionals in the pharmaceutical industry interested in the modulation of plant-derived compounds.

Quantitative Levels of Endogenous this compound

This compound (GA5) is a C19-gibberellin and an intermediate in the gibberellin biosynthetic pathway. While not one of the most biologically active gibberellins in all species, its endogenous levels can provide critical insights into the metabolic flux and regulation of this essential class of plant hormones. Quantitative data for GA5 is less abundant in the literature compared to major bioactive GAs like GA1, GA3, and GA4. The following table summarizes the available quantitative and semi-quantitative data for endogenous GA5 levels in different plant tissues.

| Plant Species | Tissue | Endogenous Level of this compound | Analysis Method | Reference |

| Arabidopsis thaliana | Shoots | Relative level of 18 (ion intensity) | GC-SIM | Talón et al., 1990[1] |

| Oryza sativa (Rice, genetically modified) | Seedlings | Significantly decreased in OsABF1 overexpression lines compared to wild type | UPLC-ESI-MS/MS | Tang et al., 2021[2] |

Experimental Protocols for this compound Quantification

The accurate quantification of endogenous gibberellins, which are typically present at very low concentrations in plant tissues, requires sensitive and specific analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for this purpose.

General Workflow for Gibberellin Analysis

The overall process for quantifying endogenous gibberellins involves several key steps, from sample preparation to instrumental analysis.

Detailed Methodology for Gibberellin Extraction and Purification by GC-MS

This protocol is adapted from methodologies described for the analysis of gibberellins and other plant hormones[3][4].

1. Extraction:

-

Freeze approximately 1-5 g of fresh plant tissue in liquid nitrogen and grind to a fine powder.

-

Homogenize the powdered tissue in 80% (v/v) methanol containing an antioxidant like butylated hydroxytoluene (BHT).

-

Add a known amount of deuterated internal standards for various GAs, including a deuterated analog of a C19-GA if available, to allow for accurate quantification by isotope dilution.

-

Stir the homogenate at 4°C for several hours to overnight.

-

Centrifuge the extract and collect the supernatant. Re-extract the pellet with 80% methanol and combine the supernatants.

2. Purification:

-

Pass the combined supernatant through a C18 solid-phase extraction (SPE) cartridge to remove nonpolar compounds.

-

The aqueous eluate is then subjected to further purification, often involving an anion-exchange SPE cartridge.

-

Elute the acidic hormones, including gibberellins, from the anion-exchange column with an acidic solvent.

3. HPLC Fractionation:

-

Further purify and separate the gibberellin-containing fraction by reversed-phase high-performance liquid chromatography (HPLC).

-

Collect fractions corresponding to the retention times of standard gibberellins.

4. Derivatization for GC-MS:

-

Dry the purified fractions under a stream of nitrogen.

-

Derivatize the samples to increase their volatility for GC analysis. A common method is methylation with diazomethane followed by trimethylsilylation.

5. GC-MS Analysis:

-

Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.

-

Use selected ion monitoring (SIM) mode for quantification, monitoring specific ions for the endogenous GA and its corresponding deuterated internal standard.

Detailed Methodology for Gibberellin Analysis by LC-MS/MS

This protocol is based on modern, high-throughput methods for plant hormone analysis.

1. Extraction and Purification:

-

Follow a similar extraction procedure as described for GC-MS, using a methanol-based solvent and the addition of deuterated internal standards.

-

Purification can be streamlined using a two-step solid-phase extraction (SPE) procedure, for instance, using a mixed-mode cation exchange and a mixed-mode anion exchange cartridge to effectively remove interfering compounds.

2. LC-MS/MS Analysis:

-

Dissolve the purified and dried extract in a suitable solvent for injection into the LC-MS/MS system.

-

Separate the gibberellins using a reversed-phase C18 column with a gradient elution of acetonitrile or methanol and water, both typically containing a small amount of formic acid or ammonium formate to improve ionization.

-

Detect and quantify the gibberellins using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of a specific GA and monitoring a specific product ion after fragmentation, which provides high selectivity and sensitivity.

Gibberellin Biosynthesis and Signaling Pathways

This compound is part of a complex metabolic network. Understanding its position in the biosynthesis and signaling pathways is crucial for interpreting changes in its endogenous levels.

Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins occurs in three main stages, starting from geranylgeranyl diphosphate (GGDP). GA5 is an intermediate in the non-13-hydroxylation pathway.

Gibberellin Signaling Pathway

Bioactive gibberellins, such as GA4 and GA1, initiate a signaling cascade that leads to various developmental responses by promoting the degradation of DELLA proteins, which are transcriptional repressors.

Conclusion

This technical guide has summarized the current knowledge on the endogenous levels of this compound in various plant tissues, highlighting a notable gap in specific quantitative data for several major crop species. Detailed experimental protocols for the robust and sensitive quantification of gibberellins using GC-MS and LC-MS/MS have been provided to aid researchers in their analytical endeavors. Furthermore, the visualization of the gibberellin biosynthesis and signaling pathways offers a clear context for the role of GA5 within the broader hormonal network. It is anticipated that future research will provide more precise quantification of GA5 across a wider range of plant species and tissues, further elucidating its physiological significance.

References

- 1. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gibberellin Regulation of Fruit Set and Growth in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

Gibberellin A5 as a C19-gibberellin plant metabolite

A Comprehensive Overview of the C19-Gibberellin Plant Metabolite

Abstract

Gibberellin A5 (GA5) is a naturally occurring C19-gibberellin, a class of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development. This technical guide provides an in-depth overview of GA5, including its biosynthesis, metabolism, physiological effects, and the signaling pathways it influences. Detailed experimental protocols for the extraction, quantification, and bioassay of GA5 are provided to support researchers in the fields of plant biology, agricultural science, and drug development.

Introduction to this compound